

# In-Depth Technical Guide: *tert*-Butyl ((1*R*,2*S*)-2-hydroxycyclopentyl)carbamate

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## Compound of Interest

Compound Name: *tert*-Butyl ((1*R*,2*S*)-2-hydroxycyclopentyl)carbamate

Cat. No.: B1149308

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CAS Number: 1330069-67-4

## A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of ***tert*-Butyl ((1*R*,2*S*)-2-hydroxycyclopentyl)carbamate**, a chiral building block of significant interest in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, synthesis, and potential applications, offering a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

## Core Data Presentation

The quantitative data for ***tert*-Butyl ((1*R*,2*S*)-2-hydroxycyclopentyl)carbamate** is summarized in the tables below for easy reference and comparison.

### Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
CAS Number	1330069-67-4	N/A
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>3</sub>	N/A
Molecular Weight	201.26 g/mol	N/A
Appearance	White to off-white solid	N/A
Boiling Point (Predicted)	320.8 ± 31.0 °C	N/A
Density (Predicted)	1.08 ± 0.1 g/cm <sup>3</sup>	N/A
pKa (Predicted)	12.09 ± 0.40	N/A
Storage Temperature	2-8°C	N/A

## Synthesis and Experimental Protocols

The synthesis of **tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate** typically involves the protection of the amino group of the corresponding (1R,2S)-2-aminocyclopentanol with a tert-butoxycarbonyl (Boc) group. While a specific, detailed protocol for this exact stereoisomer is not readily available in public literature, a general and widely applicable experimental procedure for the Boc protection of a primary amine is provided below. This can be adapted by a skilled synthetic chemist for the target molecule.

### General Experimental Protocol: Boc Protection of an Amine

This protocol outlines a standard procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

Materials:

- (1R,2S)-2-aminocyclopentanol
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)

- A suitable base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))
- A suitable solvent (e.g., water, tetrahydrofuran (THF), acetonitrile, or a biphasic mixture like chloroform/water)
- Stirring apparatus
- Reaction vessel
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

#### Procedure:

- **Dissolution:** Dissolve the amine, (1R,2S)-2-aminocyclopentanol, in the chosen solvent.
- **Addition of Base:** Add 1 to 1.5 equivalents of the selected base to the solution.
- **Addition of Boc Anhydride:** Add 1 to 1.2 equivalents of di-tert-butyl dicarbonate (Boc<sub>2</sub>O) to the reaction mixture.
- **Reaction:** Stir the mixture at room temperature or with moderate heating (e.g., 40°C). The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.<sup>[1]</sup>

## Experimental Protocol: Deprotection of Boc-Protected Aminocyclopentanol

The removal of the Boc protecting group is a critical step in many synthetic routes. The following protocol describes the deprotection of a Boc-protected aminocyclopentanol derivative

using acidic conditions.[2]

Materials:

- **tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate**
- 1,4-Dioxane
- 4M Hydrogen Chloride in 1,4-Dioxane
- Acetonitrile
- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus

Procedure:

- **Dissolution:** Dissolve the Boc-protected aminocyclopentanol derivative (e.g., 10 g) in 1,4-dioxane (20 mL) in a round-bottom flask.[2]
- **Acid Addition:** To the stirred solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (50 mL).[2]
- **Reaction:** Stir the reaction mixture at room temperature (20°C) for 2 hours. Monitor the reaction progress using TLC or LC-MS.[2]
- **Precipitation:** Upon completion, add acetonitrile (100 mL) to the reaction mixture to precipitate the aminocyclopentanol hydrochloride salt.[2]
- **Isolation:** Collect the resulting white solid by suction filtration.[2]
- **Washing:** Wash the filter cake with an additional portion of acetonitrile (100 mL) to remove any residual impurities.[2]
- **Drying:** Dry the product under vacuum to obtain the deprotected amine hydrochloride.

## Applications in Drug Development

**tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate** serves as a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications. Its rigid cyclopentane scaffold and defined stereochemistry are desirable features in the design of compounds that target specific biological macromolecules.

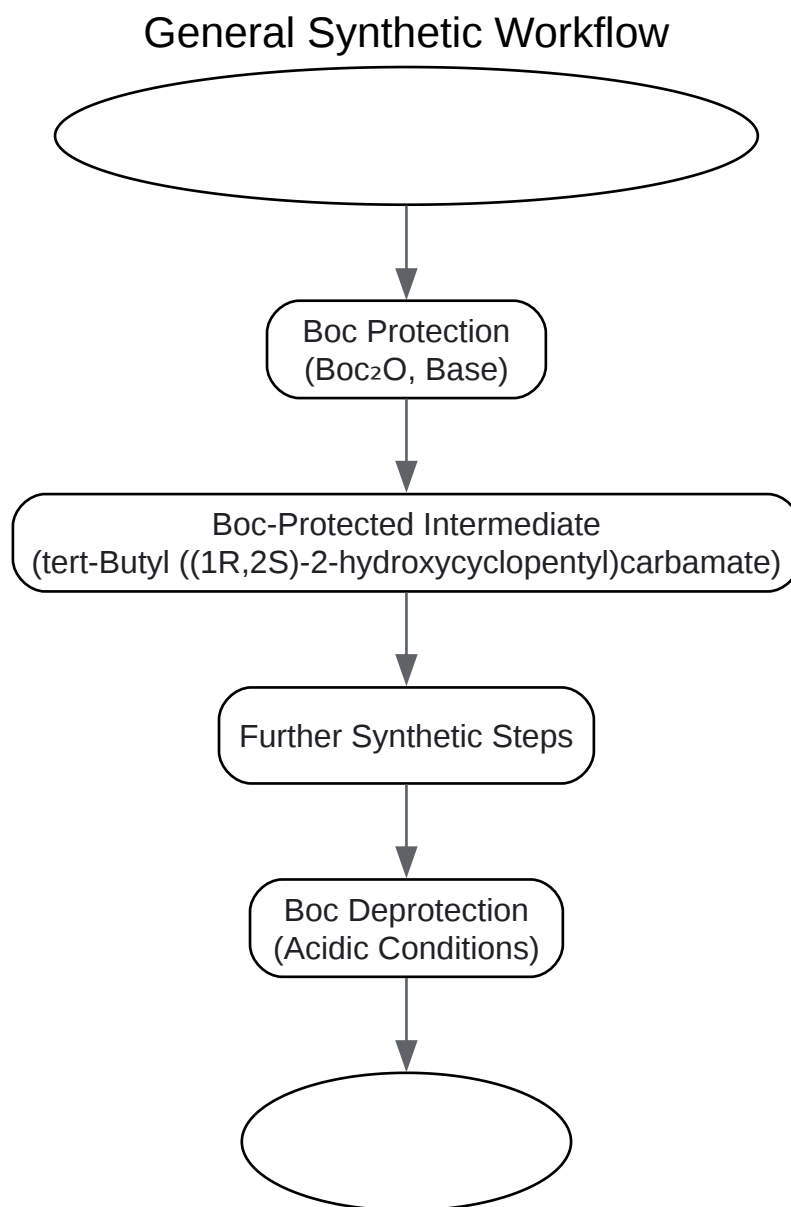
## Intermediate in the Synthesis of Bioactive Molecules

While direct biological activity data for the title compound is limited, its structural motifs are present in various biologically active compounds. For instance, cyclopentane-based structures are key components of potent HIV-1 integrase inhibitors.<sup>[3]</sup> The related compound, tert-butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is a crucial intermediate in the synthesis of the anticoagulant drug Edoxaban.<sup>[4][5]</sup> This highlights the utility of such carbamate-protected amino-cycloalkanol scaffolds in the development of pharmaceuticals.

## Mandatory Visualizations

### General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and deprotection of Boc-protected amines, a common sequence in which **tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate** is utilized.

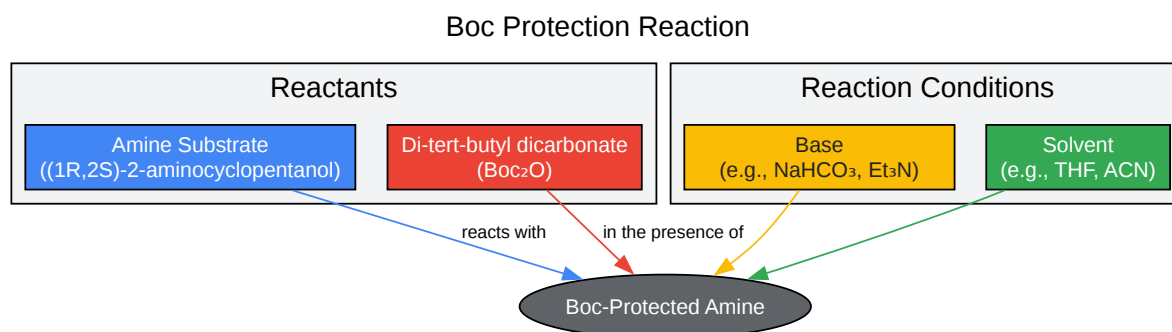


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Caption: General workflow for the use of Boc-protected amines in synthesis.

## Boc Protection Logical Relationship

This diagram outlines the key components and their relationship in the Boc protection reaction.



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Caption: Logical relationship of components in a Boc protection reaction.

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